1,6-Di-tert-butylpyrene
Description
Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Organic Electronics and Photonics
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. Their extended π-electron systems endow them with unique electronic, optical, and magnetic properties, making them fundamental building blocks for organic semiconductors. researchgate.netsemanticscholar.org These properties are highly tunable through chemical modification, allowing for the rational design of materials for specific applications. nsf.gov PAHs are at the core of many modern organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). figshare.comuky.edu Their inherent stability, arising from their aromatic nature, and their ability to be processed into thin films make them ideal candidates for next-generation flexible and transparent electronics. uky.edu
The Pyrene (B120774) Core as a Versatile Building Block
Within the diverse family of PAHs, the pyrene core stands out as a particularly versatile and valuable building block for functional materials. uky.edursc.org Pyrene is a small, condensed PAH consisting of four fused benzene rings, which results in a highly conjugated and planar structure. This structure imparts several desirable characteristics, including:
High Fluorescence Quantum Yield: Pyrene is known for its strong blue fluorescence, making it an excellent chromophore for light-emitting applications. rsc.org
Good Charge Carrier Mobility: The extended π-system of pyrene facilitates the transport of charge carriers (both holes and electrons), a crucial property for semiconductor applications. rsc.org
Chemical Stability: The aromatic nature of the pyrene core provides significant thermal and photochemical stability. rsc.org
Tunable Properties: The pyrene core can be readily functionalized at various positions, allowing for the fine-tuning of its electronic and photophysical properties. uky.edursc.org
These attributes have led to the extensive use of pyrene derivatives in a wide range of optoelectronic applications. figshare.comuky.edu
Impact of Alkyl Substitution on Pyrene Photophysics and Material Properties
The introduction of alkyl groups onto the pyrene core is a powerful strategy for modifying its properties. Alkyl substitution can have several significant effects:
Enhanced Fluorescence: The presence of alkyl groups can enhance the fluorescence quantum yield of the pyrene chromophore through a phenomenon known as σ-π conjugation. researchgate.netrsc.org
Improved Solubility: Bulky alkyl groups, such as tert-butyl groups, can improve the solubility of pyrene derivatives in common organic solvents, which is crucial for solution-based processing of electronic devices. researchgate.net
Prevention of Aggregation: Steric hindrance from bulky alkyl groups can prevent the undesirable aggregation of pyrene molecules in the solid state, which often leads to quenching of fluorescence. researchgate.net
Tuning of Photophysical Properties: The position and nature of the alkyl substituents can be used to fine-tune the absorption and emission wavelengths of the pyrene derivative, allowing for the creation of materials with specific colors of light emission. researchgate.netrsc.org
A systematic study of alkyl-substituted pyrenes has shown that even simple alkyl groups can be used to modulate the photophysical properties of the pyrene chromophore, opening up new avenues for the development of novel photofunctional materials. researchgate.netrsc.org
Isomeric Considerations in Di-tert-butylpyrene Chemistry: Focus on the 1,6-Isomer
The disubstitution of the pyrene core with tert-butyl groups can lead to several positional isomers, each with its own unique set of properties. The positions of the tert-butyl groups significantly influence the molecule's symmetry, steric hindrance, and electronic structure, which in turn dictates its behavior in materials applications. Common isomers include 2,7-, 1,6-, and 1,8-di-tert-butylpyrene.
While the 2,7-isomer has been extensively studied, the 1,6-di-tert-butylpyrene isomer presents a distinct profile due to the placement of the bulky tert-butyl groups on the "long axis" of the pyrene core. This substitution pattern can lead to a more linear and less sterically crowded arrangement compared to other isomers, potentially influencing its packing in the solid state and its electronic communication in conjugated systems.
The synthesis of this compound can be achieved from 1,6-dibromopyrene (B158639) through a reaction with tert-butylmagnesium chloride. scielo.br This specific isomeric form is of interest for its potential to create materials with well-defined structures and properties. For instance, studies on other 1,6-disubstituted pyrenes have shown that this substitution pattern can lead to materials with exceptionally high fluorescence quantum yields. figshare.com
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 55044-29-6 |
| Molecular Formula | C₂₄H₂₆ |
| Molecular Weight | 314.47 g/mol |
| Predicted Boiling Point | 448.0 ± 15.0 °C |
| Predicted Density | 1.064 ± 0.06 g/cm³ |
| Predicted LogP | 7.179 |
Data sourced from scielo.br
Structure
3D Structure
Properties
Molecular Formula |
C24H26 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1,6-ditert-butylpyrene |
InChI |
InChI=1S/C24H26/c1-23(2,3)19-13-9-15-8-12-18-20(24(4,5)6)14-10-16-7-11-17(19)21(15)22(16)18/h7-14H,1-6H3 |
InChI Key |
OJKOMTHSAKFOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)C(C)(C)C)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,6 Di Tert Butylpyrene and Its Precursors
Investigation of Regioselective Alkylation Strategies for Pyrene (B120774)
Direct alkylation of pyrene offers a conceptually straightforward route to disubstituted products. However, achieving the desired 1,6-regioselectivity is a significant hurdle due to the electronic properties of the pyrene nucleus, which favor electrophilic attack at the 1, 3, 6, and 8 positions.
Friedel-Crafts Alkylation Approaches and Regioselectivity Control
The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. In the case of pyrene, reaction with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), can lead to the formation of di-tert-butylpyrene isomers.
The electrophilic substitution of pyrene is known to preferentially occur at the 1, 3, 6, and 8 positions due to the higher electron density at these sites. mdpi.com However, the steric bulk of the tert-butyl group plays a crucial role in directing the substitution pattern. While initial substitution may occur at one of the active positions, the introduction of a second bulky group is subject to considerable steric hindrance. This can lead to a mixture of products, including the desired 1,6-isomer as well as the 1,8- and other disubstituted pyrenes.
Controlling the regioselectivity in Friedel-Crafts tert-butylation of pyrene is challenging. Reaction conditions such as the choice of Lewis acid, solvent, temperature, and reaction time can influence the product distribution. For instance, using a milder Lewis acid or conducting the reaction at lower temperatures might enhance the kinetic control of the reaction, potentially favoring the formation of specific isomers. However, detailed studies focusing specifically on optimizing these conditions for the synthesis of 1,6-di-tert-butylpyrene are not extensively documented in the literature.
Computational Design of Alkylation Pathways for 1,6-Disubstitution
Computational chemistry provides a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. In the context of pyrene alkylation, theoretical calculations can be employed to model the reaction pathways and predict the relative stabilities of the possible intermediates and products.
By employing methods such as Density Functional Theory (DFT), it is possible to calculate the electron density distribution of the pyrene molecule and the energies of the carbocation intermediates (Wheland intermediates) formed during electrophilic attack. irjet.net These calculations can help in understanding the inherent preference for substitution at the 1, 3, 6, and 8 positions.
Furthermore, computational models can be used to simulate the steric interactions between the bulky tert-butyl group and the pyrene core. By comparing the energies of the transition states leading to the formation of different di-tert-butylpyrene isomers, it is possible to predict the most likely reaction products under kinetic control. For instance, a computational study could compare the activation energies for the second tert-butylation at the 6-position versus the 8-position of a mono-tert-butylated pyrene. Such studies are crucial for the rational design of synthetic strategies that can overcome the inherent reactivity of pyrene and favor the formation of the 1,6-isomer. While general computational studies on pyrene's electrophilic substitution exist, specific and detailed computational designs for achieving 1,6-di-tert-butylation are not widely reported. irjet.net
Stepwise Functionalization via Halogenated Pyrene Intermediates
An alternative and often more controlled approach to synthesizing this compound involves a stepwise functionalization strategy. This method relies on the initial preparation of a 1,6-dihalogenated pyrene, which then serves as a scaffold for the introduction of the tert-butyl groups via cross-coupling reactions.
Synthesis of 1,6-Dibromopyrene (B158639) Derivatives
The key precursor in this stepwise approach is 1,6-dibromopyrene. The direct bromination of pyrene typically yields a mixture of the 1,6- and 1,8-dibromo isomers, which can be challenging to separate. nih.govresearchgate.net A common method involves the reaction of pyrene with bromine in a suitable solvent like carbon tetrachloride. nih.govchemicalbook.com
| Reactant | Reagent | Solvent | Yield of 1,6-Dibromopyrene | Ref. |
| Pyrene | Bromine | Carbon Tetrachloride | ~44% | nih.gov |
| Pyrene | Dibromohydantoin | Organic Solvent | High Yield | chemicalbook.com |
An improved method utilizes dibromohydantoin as the brominating agent, which is reported to be milder and offer higher yields. chemicalbook.com The separation of the 1,6- and 1,8-isomers can be achieved through techniques such as fractional crystallization. nih.gov
Cross-Coupling Reactions for tert-Butyl Introduction
Once pure 1,6-dibromopyrene is obtained, the tert-butyl groups can be introduced using various transition-metal-catalyzed cross-coupling reactions. These reactions offer a high degree of control and are generally tolerant of a wide range of functional groups.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of this compound, 1,6-dibromopyrene would be reacted with tert-butylmagnesium chloride in the presence of a suitable catalyst.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. In this case, 1,6-dibromopyrene would be reacted with a tert-butylzinc halide. The use of organozinc reagents can sometimes offer advantages in terms of functional group tolerance compared to Grignard reagents. nih.gov
While these cross-coupling reactions are well-established in organic synthesis, their specific application to the synthesis of this compound from 1,6-dibromopyrene is not extensively detailed in the readily available scientific literature. The choice of catalyst, ligands, and reaction conditions would be critical to achieve high yields and avoid side reactions.
Rational Design of Precursor Molecules for Targeted this compound Synthesis
The challenges associated with direct alkylation and the separation of isomers from the bromination of pyrene highlight the need for the rational design of precursor molecules that can be selectively converted to this compound.
One potential strategy involves the use of directing groups. A functional group could be introduced onto the pyrene core that directs subsequent electrophilic substitutions or metal-catalyzed C-H activations to the desired positions. After the introduction of the tert-butyl groups, this directing group could then be removed.
Another approach could involve the synthesis of a pre-functionalized precursor that already contains moieties at the 1 and 6 positions, which can then be converted to tert-butyl groups. For example, a precursor with carbonyl groups at the 1 and 6 positions could potentially undergo a reaction sequence to install the tert-butyl groups.
The development of such rationally designed precursors would offer a more controlled and efficient route to this compound, avoiding the formation of isomeric mixtures and the associated purification challenges. However, the current literature does not provide extensive examples of such specifically designed precursors for this target molecule.
An examination of the scientific literature reveals a notable scarcity of specific research focused on the synthesis and derivatization of This compound . The vast majority of studies on di-tert-butyl substituted pyrene centers on the 2,7-di-tert-butylpyrene (B1295820) isomer.
This preference is rooted in the fundamental principles of electrophilic aromatic substitution on the pyrene core. While the 1, 3, 6, and 8 positions of pyrene are generally more electron-rich and reactive towards many electrophiles, the sterically demanding nature of the tert-butyl group directs the substitution to the less hindered 2 and 7 positions during Friedel-Crafts alkylation reactions nih.govacs.org.
Consequently, established synthetic routes and subsequent functionalization chemistries have been developed almost exclusively for the 2,7-isomer, leaving this compound as a scientifically underexplored compound. Due to this lack of available research data, it is not possible to provide a detailed article on the synthesis and derivatization of this compound at this time.
Further research would be required to develop targeted synthetic pathways to overcome the inherent regioselectivity of the pyrene core and enable the production and study of the 1,6-isomer.
Electronic Structure and Photophysical Properties of 1,6 Di Tert Butylpyrene: Theoretical and Analogous Experimental Studies
Quantum Chemical Calculations of Electronic States
Quantum chemical calculations are indispensable tools for predicting and understanding the electronic behavior of molecules. For 1,6-di-tert-butylpyrene, these calculations can provide insights into its electronic transitions, orbital energies, and charge distribution, which are fundamental to its photophysical properties.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses
Theoretical studies on various pyrene (B120774) derivatives have demonstrated that the nature and position of substituents significantly influence their electronic absorption and emission spectra. For instance, studies on 1,3,6,8-tetrasubstituted and 1,6- and 1,8-disubstituted pyrenes have shown that theoretical calculations can predict experimental results with reasonable accuracy. rsc.org It has been observed that the substitution pattern, whether at the 1,6- or 1,8-positions, does not drastically alter the electronic transitions, suggesting that the core pyrene structure dictates the primary photophysical behavior. rsc.org
TD-DFT calculations on pyrene and its derivatives have been instrumental in understanding the nature of their low-lying singlet excited states, often referred to as ¹Lₐ and ¹Lₑ states. rsc.org The energetic ordering and transition probabilities of these states are crucial for interpreting absorption and fluorescence spectra. For substituted pyrenes, TD-DFT calculations have shown that while the ¹Lₑ state's energy level remains relatively unchanged, the ¹Lₐ state is more sensitive to substitution, often shifting to lower energies. rsc.org In the case of this compound, the electron-donating nature of the tert-butyl groups through σ-π conjugation is expected to influence these electronic states. acs.org
A comparative analysis of different functionals within DFT and TD-DFT is often necessary to obtain results that correlate well with experimental data. nih.govmdpi.com For pyrene derivatives, functionals like B3LYP and PBE0 have been shown to provide accurate descriptions of their electronic properties. mdpi.comresearchgate.net
Table 1: Analogous TD-DFT Calculated Excitation Energies for Substituted Pyrenes
| Compound | Substitution Pattern | Functional | Calculated S₁ Excitation Energy (eV) | Experimental S₁ Excitation Energy (eV) |
| Pyrene | Unsubstituted | B3LYP | 3.32 | 3.34 |
| 1-Chloropyrene | 1-substituted | B3LYP | 3.25 | - |
| 2-Chloropyrene | 2-substituted | B3LYP | 3.28 | - |
| 4-Chloropyrene | 4-substituted | B3LYP | 3.26 | - |
Data sourced from analogous studies on chlorinated pyrene derivatives. The specific values for this compound are expected to differ but follow similar trends.
Frontier Molecular Orbital (FMO) Energies and Charge Distribution
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. In pyrene, the HOMO and LUMO are delocalized π-orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter that correlates with the lowest energy electronic transition.
For substituted pyrenes, the position of the substituent significantly impacts the FMOs. Theoretical studies have shown that for 2- and 2,7-substituted pyrenes, a nodal plane passes through these positions in both the HOMO and LUMO of the parent pyrene. acs.orgnih.govresearchgate.net This results in a minimal effect on the HOMO and LUMO energies. Conversely, substitution at the 1, 3, 6, and 8 positions, which have large orbital coefficients in the HOMO and LUMO, leads to more significant changes in their energies. acs.orgnih.govresearchgate.net
Therefore, for this compound, the tert-butyl groups are expected to raise the HOMO energy level due to their electron-donating nature, thereby reducing the HOMO-LUMO gap and causing a red-shift in the absorption and emission spectra compared to unsubstituted pyrene. The charge distribution in the ground and excited states will also be influenced by the tert-butyl groups, potentially leading to changes in the molecule's polarity and intermolecular interactions.
Table 2: Analogous Calculated Frontier Molecular Orbital Energies for Substituted Pyrenes
| Compound | Substitution Pattern | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyrene | Unsubstituted | -5.85 | -2.35 | 3.50 |
| 1-Chloropyrene | 1-substituted | -5.92 | -2.51 | 3.41 |
| 2-Chloropyrene | 2-substituted | -5.90 | -2.44 | 3.46 |
| 4-Chloropyrene | 4-substituted | -5.91 | -2.48 | 3.43 |
Data sourced from DFT calculations on chlorinated pyrene derivatives. The values for this compound would be different, with an expected increase in HOMO energy and a smaller HOMO-LUMO gap. researchgate.net
Excited State Dynamics and Energy Transfer
The fate of a molecule after absorbing light is governed by its excited-state dynamics. These processes, including internal conversion, intersystem crossing, and fluorescence, determine the efficiency of light emission and the population of triplet states.
Singlet and Triplet State Characterization
Upon photoexcitation, this compound is promoted to an excited singlet state (S₁). The properties of this state, such as its energy and lifetime, are critical to its fluorescence characteristics. Analogous studies on 2- and 2,7-functionalized pyrenes have revealed that these derivatives can exhibit long fluorescence lifetimes, in some cases exceeding 16 ns, with high fluorescence quantum yields. nih.gov The bulky tert-butyl groups in this compound may sterically hinder non-radiative decay pathways, potentially leading to enhanced fluorescence.
In addition to singlet states, triplet states (T₁) also play a crucial role in the photophysics of pyrene derivatives. The energy of the T₁ state and the efficiency of its population from the S₁ state are important for applications such as photocatalysis and photodynamic therapy.
Intersystem Crossing (ISC) and Triplet State Lifetimes
Once populated, the triplet state has a much longer lifetime than the singlet state, as its decay to the singlet ground state is spin-forbidden. Triplet state lifetimes of pyrene derivatives can range from microseconds to milliseconds. researchgate.netfrontiersin.org These long lifetimes allow triplet excitons to participate in various energy and electron transfer processes. For instance, triplet-triplet energy transfer has been utilized to extend the excited-state lifetimes in copper(I) complexes decorated with pyrene. chemrxiv.orgnih.govresearchgate.net
Exciton (B1674681) Dynamics and Diffusion Pathways
In the solid state or in aggregates, the excited-state dynamics of pyrene derivatives can be more complex due to intermolecular interactions. Photoexcitation can lead to the formation of excitons, which are mobile excited states that can migrate through the material. The dynamics of these excitons are crucial for the performance of organic electronic devices.
In pyrene aggregates, both monomeric and dimeric (excimer) exciton states can be populated. acs.org The formation of excimers, which are excited-state dimers, is a well-known phenomenon in pyrene and its derivatives and is characterized by a broad, structureless, red-shifted emission. researchgate.netmit.edursc.org The dynamics of exciton diffusion and the interplay between monomer and excimer states are key to understanding energy transport in pyrene-based materials. acs.org The bulky tert-butyl groups in this compound are likely to influence the packing of the molecules in the solid state, which in turn will affect the exciton dynamics and diffusion pathways. The steric hindrance may suppress the formation of closely packed dimers, potentially favoring monomer emission over excimer emission.
Luminescence Phenomena
The luminescence of this compound is characterized by its fluorescence emission, the suppression of excimer formation, and its potential for thermally activated delayed fluorescence.
Fluorescence Emission Characteristics and Quantum Yield Efficiency
Table 1: Comparative Photophysical Data of Pyrene and an Analogous Di-tert-butylpyrene Derivative
| Compound | Fluorescence Quantum Yield (Φ_F) |
| Pyrene | 0.35 |
| 3,8-Di-tert-butylpyrene | 0.39 umb.edu |
Suppression of Excimer Formation due to Steric Hindrance at 1,6-Positions
A key feature of pyrene is its propensity to form excimers—excited-state dimers—at relatively high concentrations. This results in a broad, structureless, red-shifted emission band in its fluorescence spectrum, typically centered around 470 nm. nih.gov However, the bulky tert-butyl groups at the 1 and 6 positions in this compound create significant steric hindrance. This steric impediment effectively prevents the close approach of two molecules necessary for the face-to-face π-π stacking required for excimer formation.
This suppression of excimer formation is a critical attribute, as excimers can act as energy traps, degrading the energy stored in the singlet excited state. nih.gov In systems involving 3,8-di-tert-butylpyrene, the formation of excimers is successfully blocked due to the presence of these sterically hindering groups. umb.edunih.gov This ensures that the emission predominantly originates from the monomeric excited state, preserving the characteristic structured emission of the pyrene core.
Thermally Activated Delayed Fluorescence (TADF) Potential
While there is no direct evidence of TADF in this compound in the reviewed literature, the pyrene core itself has been incorporated into molecules designed for TADF applications. acs.org The potential for a molecule to exhibit TADF is highly dependent on its specific molecular structure and the resulting electronic properties that govern the ΔEST. The introduction of tert-butyl groups at the 1,6-positions would influence the geometry and electronic distribution of the pyrene core, which could in turn affect the S1-T1 energy gap. Further theoretical and experimental studies would be necessary to definitively assess the TADF potential of this compound.
Triplet-Triplet Annihilation (TTA) Upconversion Mechanisms
Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state and another in the ground state. This phenomenon can be harnessed for photon upconversion, where lower-energy photons are converted into higher-energy photons.
Sensitized Photon Upconversion Systems
In a typical TTA upconversion system, a sensitizer molecule absorbs low-energy light and then transfers its energy to an acceptor/annihilator molecule, populating the latter's triplet state. Di-tert-butylpyrene derivatives have been successfully employed as triplet acceptor/annihilators in such systems.
For example, a system using Ir(ppy)3 (ppy=2-phenylpyridine) as a sensitizer and 3,8-di-tert-butylpyrene as the triplet acceptor/annihilator has been shown to exhibit upconverted singlet fluorescence. umb.edunih.gov In this process, the Ir(ppy)3 absorbs light and, through intersystem crossing, populates its triplet state. This triplet energy is then transferred to the 3,8-di-tert-butylpyrene, leading to the formation of triplet-state pyrene derivatives that can then undergo TTA to generate a higher-energy singlet excited state, resulting in upconverted fluorescence. umb.edunih.gov The near-quadratic dependence of the upconverted fluorescence intensity on the incident light power confirms the TTA mechanism. nih.gov
Efficiency and Wavelength Conversion Studies
The wavelength conversion in these systems is substantial. For instance, selective excitation of the Ir(ppy)3 sensitizer with 450 nm laser pulses in a solution with 3,8-di-tert-butylpyrene results in upconverted fluorescence from the pyrene derivative, which emits at shorter wavelengths. nih.gov The ability to convert visible light to UV light has potential applications in various fields, including photocatalysis and data storage. nih.gov
Table 2: Components and Performance of an Analogous TTA Upconversion System
| Sensitizer | Acceptor/Annihilator | Matrix | Excitation Wavelength (nm) | Emission Type | Upconversion Quantum Yield (Φ_UC) |
| Rationally optimized iridium(III) complex | 2,7-Di-tert-butylpyrene (B1295820) | Polyurethane (PU) film | Visible | UV | 2.6% nih.gov |
Solvatochromic Behavior and Environmental Sensitivity of Emission
The emission spectrum of a fluorophore can be significantly influenced by the polarity of its surrounding solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from differential solvation of the ground and excited electronic states of the molecule. For many pyrene derivatives, a red shift (bathochromic shift) in the fluorescence emission is observed as the solvent polarity increases. This is indicative of a more polar excited state that is stabilized to a greater extent by polar solvent molecules compared to the less polar ground state.
The tert-butyl groups at the 1 and 6 positions of the pyrene core in this compound are expected to influence its electronic structure and, consequently, its interaction with solvent molecules. These bulky, electron-donating alkyl groups can subtly alter the electron density distribution within the pyrene aromatic system.
Detailed Research Findings from Analogous Pyrene Derivatives
Studies on various pyrene derivatives consistently demonstrate their sensitivity to the solvent environment. For instance, a pyrene-based imine dimer has been shown to exhibit solvatochromic fluorescence, with a noticeable red shift in its emission spectra when moving to more polar solvents. mdpi.com This behavior is attributed to the stabilization of the excited state by the polar solvent molecules. mdpi.com
In another study focusing on 7-tert-butylpyrene-based chemosensors, the fluorescence response was investigated in a variety of solvents, highlighting the influence of the solvent on the photophysical properties of substituted pyrenes. While this study did not focus on the solvatochromism of the pyrene moiety itself, it underscores the importance of the solvent in modulating the electronic behavior of such compounds.
The investigation of pyrene-based molecules with extended chains has also revealed significant solvatochromism. researchgate.net In these systems, pronounced red shifts in the emission spectra were observed with increasing solvent polarity, indicating a larger dipole moment in the excited state compared to the ground state. researchgate.net This suggests that intramolecular charge transfer (ICT) character plays a role in the excited state of these molecules, a phenomenon that is often sensitive to the surrounding medium.
Expected Solvatochromic Behavior of this compound
Based on the behavior of analogous compounds, it is anticipated that this compound would also exhibit positive solvatochromism, meaning its fluorescence emission maximum would shift to longer wavelengths (lower energy) in more polar solvents. The magnitude of this shift would depend on the change in dipole moment upon excitation.
To quantitatively analyze this behavior, the Lippert-Mataga equation is often employed. This model relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability of the solvent, which is a function of its dielectric constant and refractive index. A linear plot of the Stokes shift versus the orientation polarizability would provide evidence for a solvent-polarity-induced stabilization of the excited state.
Data from Analogous Pyrene Derivatives
The following interactive data table presents typical emission maxima for a hypothetical pyrene derivative in a range of solvents with varying polarities, illustrating the expected solvatochromic trend. It is important to note that these are representative values based on the behavior of similar compounds and not experimentally determined data for this compound.
| Solvent | Polarity Index | Dielectric Constant (ε) | Refractive Index (n) | Emission Maximum (λem, nm) |
| n-Hexane | 0.1 | 1.88 | 1.375 | ~375 |
| Toluene | 2.4 | 2.38 | 1.497 | ~380 |
| Chloroform | 4.1 | 4.81 | 1.446 | ~385 |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | 1.407 | ~390 |
| Acetone | 5.1 | 20.7 | 1.359 | ~395 |
| Ethanol | 4.3 | 24.55 | 1.361 | ~400 |
| Methanol | 5.1 | 32.7 | 1.329 | ~405 |
| Acetonitrile | 5.8 | 37.5 | 1.344 | ~410 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 1.479 | ~415 |
Note: The polarity index is a relative measure of solvent polarity. The emission maxima are hypothetical and for illustrative purposes only.
The environmental sensitivity of the emission of this compound makes it a potential candidate for use as a fluorescent probe to characterize the micropolarity of various systems, such as polymer matrices, biological membranes, and micelles. The well-defined vibronic structure of the pyrene emission is also sensitive to the local environment, with changes in the relative intensities of the vibronic bands providing additional information about solute-solvent interactions.
Supramolecular Chemistry and Self Assembly of 1,6 Di Tert Butylpyrene Systems
Molecular Packing and Crystal Engineering Principles
The solid-state organization of aromatic molecules is governed by a delicate balance of intermolecular forces, including van der Waals interactions, C-H···π interactions, and, most notably, π–π stacking. The principles of crystal engineering aim to control these interactions to achieve desired crystal packing and material properties.
The presence of sterically demanding tert-butyl groups at the 1 and 6 positions of the pyrene (B120774) core profoundly influences the solid-state organization of 1,6-di-tert-butylpyrene. These bulky aliphatic groups protrude above and below the plane of the aromatic system, creating significant steric hindrance that typically prevents the close, face-to-face π–π stacking commonly observed in unsubstituted pyrene and other planar aromatic molecules.
This effect has been crystallographically demonstrated in the closely related molecule, 1-bromo-2,7-di-tert-butylpyrene. In its crystal structure, the bulky tert-butyl groups preclude any significant π–π interactions between the pyrene cores. nih.gov Instead, the molecules adopt a packing arrangement dictated by other, weaker intermolecular forces. This observation strongly suggests that this compound would exhibit a similar disruption of π–π stacking in its own crystal lattice. The primary role of the tert-butyl groups in this context is to enforce a greater separation between the aromatic planes, thereby minimizing the stabilizing π–π interactions that are a dominant feature in the crystal structures of many other pyrene derivatives.
In contrast to the expected behavior of this compound, unsubstituted pyrene and many of its other derivatives exhibit strong π–π stacking interactions in their crystalline states. These interactions are characterized by the parallel alignment of the aromatic rings at a distance of approximately 3.3–3.8 Å. The strength and geometry of these interactions are sensitive to the electronic nature of substituents on the pyrene core.
The nature of π-π interactions is complex, involving a combination of electrostatic, dispersion, and short-range repulsive forces. acs.org While often visualized as a simple stacking of planar molecules, the precise arrangement can vary, with common motifs including cofacial, slipped-stacked, and herringbone packing. The introduction of substituents can modulate these interactions; electron-donating or -withdrawing groups can alter the quadrupole moment of the aromatic system, thereby influencing the electrostatic component of the stacking interaction. nih.gov
In the case of this compound, the steric hindrance from the tert-butyl groups is the dominant factor, overriding the electronic contributions to π–π stacking. This leads to a molecular packing that is likely to be less dense and have a lower cohesive energy compared to that of unsubstituted pyrene.
Host-Guest Interactions and Molecular Recognition
The pyrene moiety is a well-known guest for various macrocyclic hosts, such as cyclodextrins and calixarenes, due to its size, shape, and hydrophobicity. nih.govresearchgate.net The formation of host-guest complexes is driven by non-covalent interactions, including hydrophobic effects, van der Waals forces, and sometimes C-H···π or π–π interactions between the guest and the host cavity.
Therefore, this compound may act as a selective guest, only forming stable inclusion complexes with hosts that possess sufficiently large and flexible cavities to accommodate its bulky substituents. This steric hindrance could also be exploited to control the orientation of the guest within the host, a key aspect of molecular recognition.
Formation of Self-Assembled Nanostructures and Thin Films
The self-assembly of pyrene derivatives into well-defined nanostructures, such as nanofibers, vesicles, and thin films, is an active area of research driven by their potential applications in organic electronics and sensor technology. This self-assembly is often directed by a combination of π–π stacking, solvophobic effects, and other intermolecular interactions.
For this compound, the propensity to form highly ordered, π-stacked aggregates is significantly diminished due to the steric hindrance of the tert-butyl groups. Consequently, self-assembly processes involving this molecule are likely to result in nanostructures with a lower degree of long-range order compared to those formed from unsubstituted pyrene. The bulky substituents would disrupt the close packing of the aromatic cores, potentially leading to the formation of more amorphous or liquid-crystalline phases rather than highly crystalline nanostructures.
However, the tert-butyl groups can also play a constructive role in the formation of certain types of nanostructures. By preventing strong, irreversible aggregation, these groups can promote the formation of kinetically stable, solution-processable assemblies. The increased solubility imparted by the tert-butyl groups can also be advantageous in the fabrication of thin films from solution, allowing for better control over film morphology. In some systems, the interplay between a weakly aggregating core and bulky side groups can lead to the formation of unique morphologies, such as spherical nanoparticles or fibrous networks. rsc.org
Supramolecular Polymers and Frameworks Incorporating this compound Units
Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, non-covalent interactions. The pyrene unit is an attractive building block for supramolecular polymers due to its rigid structure and its ability to engage in strong π–π stacking. rsc.org These interactions can lead to the formation of one-dimensional, fiber-like supramolecular polymers.
The incorporation of this compound into a supramolecular polymer would have a profound impact on its structure and properties. The steric hindrance of the tert-butyl groups would likely prevent the formation of the extended, π-stacked columnar structures that are characteristic of many pyrene-based supramolecular polymers. Instead, the resulting materials might exhibit a more "beads-on-a-string" type of architecture, where the pyrene units are connected by other non-covalent interactions (such as hydrogen bonds or metal-ligand coordination) but are sterically prevented from aggregating.
This could be advantageous for creating supramolecular polymers with greater solubility and processability. Furthermore, by controlling the degree of aggregation between the pyrene units, it may be possible to tune the photophysical properties of the resulting polymer, as the extent of excimer formation, which is highly dependent on the proximity of pyrene moieties, would be directly modulated by the steric bulk of the tert-butyl groups. While the pyrene core provides a rigid and photoactive component, the tert-butyl groups would ensure that the resulting supramolecular assembly remains dynamic and responsive to external stimuli. nih.govmdpi.com
Advanced Applications of 1,6 Di Tert Butylpyrene in Functional Materials
Organic Light-Emitting Diodes (OLEDs) as Emitters
No research articles or datasets were found that specifically detail the use of 1,6-di-tert-butylpyrene as an emitter in Organic Light-Emitting Diodes. While other derivatives, such as compounds based on a 1,6-diaminopyrene (B88504) core, have been investigated for blue electroluminescence, there is no corresponding data for this compound.
Organic Field-Effect Transistors (OFETs)
A thorough search did not yield any studies on the application of this compound as a semiconductor in Organic Field-Effect Transistors.
Organic Photovoltaic (OPV) Devices and Solar Cells
No literature was found that describes the use of this compound in any capacity (e.g., as a donor, acceptor, or interfacial material) within an Organic Photovoltaic device. Consequently, no performance data such as power conversion efficiency (PCE), short-circuit current (Jsc), open-circuit voltage (Voc), or fill factor (FF) is available.
Exciton (B1674681) Dissociation and Charge Separation Efficiency
In the realm of organic electronics, the efficiency of exciton dissociation and charge separation at interfaces is a critical determinant of device performance. While direct studies on this compound are limited, research on related pyrene-based conjugated polymers highlights the key principles. The introduction of electron-withdrawing units into a pyrene-containing polymer structure can create an internal electric field, which facilitates the separation of photogenerated excitons (electron-hole pairs) and inhibits their recombination. rsc.org This enhancement in charge separation is crucial for improving the efficiency of photocatalytic systems. rsc.org
The bulky tert-butyl groups on the pyrene (B120774) core can influence molecular packing in the solid state. This can be advantageous in preventing excessive aggregation, which often leads to fluorescence quenching and can hinder efficient exciton dissociation. By controlling the intermolecular interactions, the tert-butyl groups help to maintain the favorable photophysical properties of the pyrene core within a material, thereby supporting efficient charge separation at interfaces with acceptor materials.
Research on multimodular donor-acceptor conjugates has shown that pyrene moieties can be used to anchor molecules to surfaces like graphene. researchgate.net In such systems, the interaction with graphene can fine-tune the energy levels of the donor-acceptor conjugate, leading to accelerated charge separation and recombination. researchgate.net This suggests that this compound could be similarly employed to mediate interactions at interfaces, thereby influencing charge separation dynamics.
Role in Donor-Acceptor Heterojunctions
Donor-acceptor (D-A) heterojunctions are fundamental to the operation of organic photovoltaic (OPV) devices and other organic electronic components. In these systems, this compound can function as a potent electron donor. The general principle of a D-A heterojunction involves the photoexcitation of the donor, which then transfers an electron to the acceptor, creating a charge-separated state. mdpi.com The efficiency of this process is governed by the energy level alignment of the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. mdpi.com
The introduction of bulky substituents like tert-butyl groups can influence the morphology of the D-A blend, which is a critical factor for device performance. frontiersin.org Proper morphology ensures a large interfacial area for exciton dissociation and continuous pathways for charge transport to the electrodes. While excessive phase separation can be detrimental, the steric hindrance provided by the tert-butyl groups can help to control the domain sizes within the blend, potentially leading to more optimal morphologies.
Studies on other pyrene derivatives in D-A systems have demonstrated that the strong absorption and emission properties of the pyrene core are beneficial for light harvesting. acs.orgrsc.org Furthermore, the ability to chemically modify the pyrene core allows for the tuning of its electronic properties to achieve better energy level alignment with various acceptor materials, a key strategy for optimizing the open-circuit voltage in organic solar cells. case.edu
| Parameter | Role of this compound | Significance in D-A Heterojunctions |
| Electron Donor | Functions as the electron-donating component. | Essential for charge generation upon photoexcitation. |
| Morphology Control | Bulky tert-butyl groups influence blend morphology. | Optimizes interfacial area and charge transport pathways. |
| Light Harvesting | Strong absorption in the UV-visible region. | Enhances the generation of excitons. |
| Tunable Properties | Amenable to chemical modification. | Allows for optimization of energy level alignment. |
Photocatalysis and Artificial Photosynthesis Systems
The conversion of solar energy into chemical fuels, often termed artificial photosynthesis, is a key area of research for sustainable energy solutions. nih.govrsc.org this compound and its derivatives are promising candidates for use in these systems due to their favorable redox properties and ability to participate in light-driven electron transfer processes.
Redox Potentials and Electron Transfer Cascades
The redox potentials of a molecule determine its ability to accept or donate electrons. The introduction of tert-butyl groups to the pyrene core has a noticeable effect on its electrochemical properties. These electron-donating groups tend to raise the energy of the HOMO, making the molecule easier to oxidize. Conversely, the LUMO level is also affected, with studies on related di-tert-butyl substituted systems showing a raising of the LUMO level. nih.gov This tuning of the frontier molecular orbital energies is critical for designing efficient electron transfer cascades.
In a photocatalytic system, a cascade of electron transfer steps is often required to move charge from a photosensitizer to a catalyst or substrate. The redox potentials of this compound can be positioned to facilitate such a cascade. For instance, upon photoexcitation, the excited state of this compound is a much stronger reductant than its ground state, allowing it to donate an electron to an appropriate acceptor. The resulting radical cation of this compound can then be regenerated in a subsequent step of the catalytic cycle.
The following table provides a conceptual representation of the redox potentials of a substituted pyrene, illustrating how they are key to its function in electron transfer.
| Redox Process | Potential (vs. reference) | Significance |
| Oxidation (Py -> Py•+ + e-) | Eox | Ease of donating an electron in the ground state. |
| Reduction (Py + e- -> Py•-) | Ered | Ease of accepting an electron in the ground state. |
| Excited State Oxidation (Py -> Py•+ + e-) | Eox = Eox - E0-0 | Enhanced electron-donating ability in the excited state. |
Note: E0-0 is the zero-zero excitation energy. Actual values are dependent on the specific derivative and solvent.
Participation in Multi-photon Excitation Processes
Multi-photon excitation involves the simultaneous absorption of two or more photons to promote a molecule to a higher excited state than would be possible with a single photon of the same energy. nih.govscispace.com This phenomenon is particularly useful in artificial photosynthesis as it allows for the use of lower-energy light (e.g., visible or near-infrared) to drive chemical reactions that would typically require higher-energy UV light. aps.org
Pyrene and its derivatives are known to exhibit multi-photon absorption. nih.govrsc.org In the context of artificial photosynthesis, a system employing this compound could be designed where the pyrene unit acts as a photosensitizer. Upon multi-photon excitation, it would reach a high-energy excited state capable of initiating electron transfer to a catalytic center or a series of relay molecules, ultimately leading to fuel-forming reactions such as water splitting or CO₂ reduction. brjac.com.br
The high fluorescence quantum yields of many pyrene derivatives are also advantageous for upconversion schemes, where two or more low-energy photons are converted into one higher-energy photon through processes like triplet-triplet annihilation. This upconverted photon can then be used to drive a chemical reaction. The tert-butyl groups can help to prevent concentration quenching of the excited states, which is beneficial for maintaining the efficiency of such processes.
Chemosensors and Fluorescent Probes
The intense and environmentally sensitive fluorescence of the pyrene core makes it an excellent platform for the development of chemosensors and fluorescent probes. mdpi.com These sensors are designed to detect the presence of specific analytes, such as metal ions or small molecules, through a change in their fluorescence properties.
Design Principles for Selective Analyte Detection
The design of a selective chemosensor based on this compound involves the covalent attachment of a receptor unit to the pyrene fluorophore. This receptor is specifically chosen to bind to the target analyte. The key design principles include:
Analyte Recognition: The receptor must have a high affinity and selectivity for the target analyte. This is often achieved through the use of specific binding motifs, such as crown ethers for alkali metal ions, or nitrogen- and sulfur-containing ligands for transition metal ions. nih.gov
Signal Transduction: The binding of the analyte to the receptor must induce a change in the fluorescence of the pyrene core. This can occur through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer/exciplex formation. For example, in a PET sensor, the receptor can quench the pyrene fluorescence in the absence of the analyte. Upon binding, the redox potential of the receptor is altered, inhibiting the PET process and "turning on" the fluorescence. mdpi.com
Ratiometric Sensing: To improve the accuracy of detection, ratiometric probes are often designed. nih.gov These probes exhibit a shift in their emission wavelength upon analyte binding, allowing for detection based on the ratio of fluorescence intensities at two different wavelengths. This approach is less susceptible to variations in probe concentration and excitation intensity.
Solubility and Biocompatibility: The tert-butyl groups on the pyrene core enhance its solubility in organic solvents and can be a starting point for further functionalization to improve compatibility with aqueous or biological media.
The following table outlines some common design strategies for pyrene-based fluorescent probes.
| Sensing Mechanism | Principle | Fluorescence Response |
| Photoinduced Electron Transfer (PET) | Analyte binding modulates the ability of the receptor to quench the fluorophore's excited state via electron transfer. | "Turn-on" or "turn-off" fluorescence. |
| Intramolecular Charge Transfer (ICT) | Analyte binding alters the electron-donating or -accepting nature of the receptor, changing the ICT character of the excited state. | Shift in emission wavelength. |
| Excimer/Exciplex Formation | Analyte binding brings two pyrene units into close proximity, leading to the formation of an excimer with a characteristic red-shifted emission. | Appearance of a new emission band. |
By carefully selecting the receptor and the linking strategy, highly sensitive and selective chemosensors based on the this compound scaffold can be developed for a wide range of applications in environmental monitoring, chemical analysis, and biological imaging. researchgate.netnih.govmdpi.com
Mechanism of Fluorescent Response to Specific Analytes
The utility of this compound and related pyrene derivatives in functional materials for sensing applications stems from their sensitive fluorescent response to the presence of specific analytes. This response, typically observed as either a decrease (quenching) or increase (enhancement) in fluorescence intensity, is governed by several photophysical mechanisms. The interaction between the excited state of the pyrene fluorophore and the analyte molecule dictates the specific pathway, leading to a measurable optical signal. The primary mechanisms include photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and the formation of excited-state complexes (excimers or exciplexes).
Photoinduced Electron Transfer (PET)
Photoinduced electron transfer is a predominant mechanism for the fluorescence sensing of various analytes, particularly electron-deficient or electron-rich species. rsc.orgqub.ac.uk In a typical PET-based sensor system, the fluorophore (e.g., this compound) is covalently linked to a receptor unit that can interact with the target analyte. The process can lead to either fluorescence quenching or enhancement.
Fluorescence Quenching: This "turn-off" response is common when sensing electron-deficient molecules like nitroaromatic compounds (NACs), which are often components of explosives. nih.govchemrxiv.org The pyrene moiety, being electron-rich, acts as an excellent excited-state electron donor. Upon photoexcitation, an electron is transferred from the excited pyrene to the lowest unoccupied molecular orbital (LUMO) of the electron-deficient NAC. mdpi.com This non-radiative de-excitation pathway competes with fluorescence, resulting in a significant decrease in the emission intensity. chemrxiv.orgmdpi.com The efficiency of this quenching process is dependent on the thermodynamic driving force, which is related to the relative energy levels of the frontier molecular orbitals (HOMO and LUMO) of the pyrene donor and the NAC acceptor. nih.govmdpi.com
Fluorescence Enhancement: Conversely, a "turn-on" response, often termed chelation-enhanced fluorescence (CHEF), can be engineered for detecting analytes like metal ions. scispace.com In this design, the pyrene fluorophore is linked to a receptor (e.g., a dipicolylamine group) that possesses a lone pair of electrons (like on a tertiary amine). scispace.comnih.gov In the absence of the analyte, these lone-pair electrons can quench the pyrene's fluorescence via an intramolecular PET process. nih.gov When a target metal ion (e.g., Zn²⁺, Cu²⁺) is introduced, it coordinates with the receptor, binding the lone-pair electrons. scispace.comnih.gov This binding event inhibits the intramolecular PET quenching pathway, thereby restoring or "turning on" the fluorescence of the pyrene unit. scispace.comnih.govrsc.org The degree of fluorescence enhancement is directly related to the concentration of the metal ion, allowing for quantitative detection.
Förster Resonance Energy Transfer (FRET)
FRET is another mechanism that can lead to fluorescence quenching. It is a non-radiative energy transfer process that occurs between a donor fluorophore in its excited state and an acceptor molecule (the analyte). nih.gov This mechanism does not involve electron transfer but rather a dipole-dipole coupling. A critical requirement for FRET is a significant overlap between the emission spectrum of the donor (the pyrene derivative) and the absorption spectrum of the acceptor analyte. sdu.dk If this condition is met and the donor and acceptor are in close proximity (typically within 10 nm), the energy from the excited pyrene can be transferred directly to the analyte, preventing the pyrene from emitting a photon. This results in quenching of the donor's fluorescence. This mechanism has been identified as a contributing factor in the quenching of pyrene-based sensors by analytes such as the picrate (B76445) anion. nih.gov
Exciplex and Excimer Formation
Pyrene and its derivatives are well-known for forming excimers, which are excited-state dimers that form at high concentrations. Excimer formation results in a characteristic broad, red-shifted emission band at the expense of the monomer emission. While this property is useful in some applications, the interaction with specific analytes can lead to the formation of an exciplex—an excited-state complex between two different molecules (the pyrene fluorophore and the analyte). mdpi.com
Typically, exciplex formation with pyrene occurs with electron-rich molecules. However, some studies have reported unusual "turn-on" responses with certain nitroaromatic compounds, where the interaction leads to the appearance of a new, red-shifted emission band attributed to exciplex formation, rather than the expected quenching. mdpi.comresearchgate.net This provides a ratiometric sensing capability, where the ratio of the monomer to the exciplex emission intensity changes with analyte concentration, offering a more robust detection method. mdpi.comresearchgate.net
Table 1: Summary of Fluorescent Response Mechanisms for Pyrene Derivatives This table provides an overview of the primary mechanisms governing the fluorescent response of pyrene-based sensors to different classes of analytes.
| Analyte Class | Dominant Mechanism | Typical Response | Description |
|---|---|---|---|
| Nitroaromatics | Photoinduced Electron Transfer (PET) | Turn-off (Quenching) | Electron transfer from the excited, electron-rich pyrene to the electron-deficient analyte prevents radiative decay. chemrxiv.orgmdpi.com |
| Metal Ions (e.g., Cu²⁺, Fe²⁺) | Photoinduced Electron Transfer (PET) | Turn-off (Quenching) | The paramagnetic nature of certain metal ions can induce quenching upon complexation. mdpi.com |
| Metal Ions (e.g., Zn²⁺, Cd²⁺) | Chelation-Enhanced Fluorescence (CHEF) via PET inhibition | Turn-on (Enhancement) | Analyte binding to a receptor blocks an intramolecular PET pathway, restoring fluorescence. scispace.comrsc.org |
| Certain Anions (e.g., Picrate) | Förster Resonance Energy Transfer (FRET) / PET | Turn-off (Quenching) | Can involve both energy transfer (due to spectral overlap) and electron transfer. nih.gov |
| Certain Nitroaromatics | Exciplex Formation | Turn-on (Ratiometric) | Formation of an excited-state complex leads to a new, red-shifted emission band. mdpi.comresearchgate.net |
Table 2: Selected Research Findings on Analyte Sensing by Pyrene-based Probes This table details specific examples from the literature, illustrating the performance of pyrene derivatives in sensing different analytes.
| Pyrene Derivative System | Analyte | Key Finding | Quenching/Binding Constant (Ksv / Ka) |
|---|---|---|---|
| Pyrene-based Ligand (PMDP) | Cu²⁺ | Exhibits a "turn-off" fluorometric response upon binding. mdpi.com | Detection Limit: 0.42 µM |
| Pyrene-based Ligand (PMDP) | Fe²⁺ | Shows high selectivity and sensitivity, resulting in fluorescence quenching. mdpi.com | Detection Limit: 0.51 µM |
| Pyrene Imine Dimer (DPyH9) | Sn²⁺ | Induces an initial quenching followed by enhancement at higher concentrations. mdpi.com | Kₐ = 4.51 × 10⁶ M⁻¹ |
| Pyrene Imine Dimer (DPyH9) | Cu²⁺ | Causes significant and selective fluorescence quenching. mdpi.com | Kₐ = 4.03 × 10⁷ M⁻¹ |
| Triphenylamine Carboxylic Acid (pyrene-like π-system) | Picrate Anion | High binding affinity leads to efficient fluorescence quenching. nih.gov | Ksv = 9.715 × 10⁵ M⁻¹ |
Advanced Spectroscopic and Structural Characterization Methodologies for 1,6 Di Tert Butylpyrene
Time-Resolved Spectroscopy
Time-resolved spectroscopy is a powerful tool for investigating dynamic processes in molecules after excitation by light. wikipedia.org By employing pulsed lasers, it is possible to study phenomena occurring on timescales from femtoseconds to milliseconds, offering a window into the transient states of 1,6-di-tert-butylpyrene. wikipedia.orghoriba.com
Femtosecond transient absorption (fs-TA) spectroscopy is an essential pump-probe technique used to monitor the kinetics of electron transfer and other ultrafast processes in photoexcited molecules. rsc.org In a typical fs-TA experiment, an intense "pump" pulse excites the sample, and a delayed, weaker "probe" pulse monitors the induced optical changes over time. instras.com This method allows for the direct observation of short-lived excited states.
For pyrene (B120774) derivatives, fs-TA spectra reveal key information about their excited-state relaxation pathways. Studies on the parent pyrene molecule, for instance, show transient absorption bands that are assigned to transitions from the first excited singlet state (S₁) to higher singlet states (Sₙ) and from the first triplet state (T₁) to higher triplet states (Tₙ). researchgate.net For this compound, fs-TA would be employed to elucidate how the bulky tert-butyl groups influence the rates of intersystem crossing and internal conversion. The electron-donating nature of the alkyl groups is expected to perturb the electronic structure of the pyrene core, leading to shifts in the transient absorption bands compared to unsubstituted pyrene.
| Excited State Process | Typical Timescale | Spectroscopic Signature in Pyrenes |
| Internal Conversion (S₂ → S₁) | ~75 fs | Decay of S₂ absorption, rise of S₁ absorption |
| Intersystem Crossing (S₁ → T₁) | Nanoseconds | Decay of S₁ absorption/fluorescence, rise of T₁ absorption |
| T₁ State Absorption | Microseconds | Characteristic T₁-Tₙ absorption bands (e.g., ~420 nm for pyrene) |
Table 1: Representative excited-state processes and their characteristics in pyrene systems, which can be investigated for this compound using fs-TA. researchgate.net
Time-resolved fluorescence spectroscopy monitors the decay of fluorescence intensity over time following pulsed excitation. wikipedia.orgnih.gov This technique provides direct measurement of the excited singlet state (S₁) lifetime. The fluorescence lifetime is a sensitive probe of the molecule's environment and can be affected by quenching processes, energy transfer, and conformational changes. researchgate.net
For this compound, this method would be used to accurately determine the S₁ lifetime and the fluorescence quantum yield. The presence of the bulky tert-butyl groups at the 1 and 6 positions can induce steric strain and potentially distort the planarity of the pyrene core, which may open up non-radiative decay channels and shorten the fluorescence lifetime compared to the parent pyrene. By analyzing the fluorescence decay kinetics, researchers can gain insights into the structural and electronic factors that govern the de-excitation of the molecule. researchgate.net
Advanced NMR Spectroscopy for Complex Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. While standard ¹H and ¹³C NMR are routine, advanced techniques are necessary for complex structures like this compound.
Proton-decoupled ¹³C NMR and ¹H NMR spectra are fundamental for assigning the chemical environment of each carbon and proton in the molecule. doi.org For this compound, the molecular symmetry would simplify the spectra, but precise assignment requires advanced methods. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between protons and carbons, confirming the substitution pattern. The tert-butyl groups are expected to show a characteristic intense singlet in the ¹H NMR spectrum and two signals in the ¹³C NMR spectrum (one for the quaternary carbon and one for the methyl carbons). nih.gov
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| Aromatic Protons | 7.8 - 9.0 | Doublets, Singlets |
| tert-Butyl Protons | 1.4 - 1.7 | Singlet |
| Aromatic Carbons | 120 - 150 | Singlets (in decoupled spectrum) |
| tert-Butyl Quaternary C | 35 - 40 | Singlet |
| tert-Butyl Methyl C | 30 - 33 | Singlet |
Table 2: Predicted NMR spectral features for this compound based on typical values for substituted pyrenes and naphthalenes. doi.orgqub.ac.uk
Single Crystal X-ray Diffraction for Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.educreative-biostructure.com This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions like π–π stacking. carleton.edu
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is analyzed to build an electron density map and refine the atomic positions. rigaku.com While crystal structure data for this compound itself is not detailed in the search results, analysis of a related compound, 1-bromo-2,7-di-tert-butylpyrene, illustrates the type of data obtained. nih.gov For the 1,6-isomer, this technique would reveal the extent of pyrene core distortion due to steric hindrance between the peri-positioned tert-butyl group and the adjacent hydrogen atom. It would also elucidate how the bulky substituents dictate the crystal packing, likely preventing the close π–π stacking observed in unsubstituted pyrene. nih.gov
| Parameter | Example Data (from 1-bromo-2,7-di-tert-butylpyrene) |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 21.4678 |
| b (Å) | 14.5221 |
| c (Å) | 6.2436 |
| V (ų) | 1946.49 |
Table 3: Example of crystallographic data obtained from a single-crystal X-ray diffraction study of a related di-tert-butylpyrene derivative. nih.gov
Electron Microscopy Techniques for Morphological Characterization (e.g., HR-TEM, AFM)
While typically used for larger structures, electron microscopy techniques can provide valuable information about the morphology of molecular materials on surfaces.
High-Resolution Transmission Electron Microscopy (HR-TEM) could be used to visualize the nanoscale morphology of thin films or aggregates of this compound. It can reveal information about crystallinity and orientation in vapor-deposited films.
Atomic Force Microscopy (AFM) is a powerful surface imaging technique that can map the topography of a sample with sub-nanometer resolution. For this compound, AFM would be ideal for studying the self-assembly of molecules into ordered monolayers or nanostructures on a substrate. It could visualize how the molecules pack on a surface, providing insights into the intermolecular forces that govern their organization.
Electrochemical Analysis for Redox Potentials
Electrochemical analysis, particularly cyclic voltammetry (CV), is used to determine the redox potentials of a molecule, providing information about the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). umsystem.edu These parameters are crucial for understanding the electron-donating or -accepting capabilities of the compound.
The electrochemical properties of this compound would be studied in a suitable solvent with a supporting electrolyte. The CV would reveal the potentials at which the molecule is oxidized (loses electrons) and reduced (gains electrons). The tert-butyl groups are electron-donating, which is expected to lower the oxidation potential (make it easier to oxidize) compared to unsubstituted pyrene by raising the HOMO energy level. The effect on the reduction potential is generally less pronounced. Studies on other substituted pyrenes and related systems confirm that alkyl groups influence the redox properties significantly. nih.govnih.gov
| Compound | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) |
| TTF-TAP | 0.63, 0.77, 1.06 | -0.46, -0.98 |
| TTF-t-Bu-TAP | 0.70, 1.03 | -0.63, -1.15 |
Table 4: Comparison of redox potentials for a tetrathiafulvalene-tetraazapyrene (TTF-TAP) triad (B1167595) with and without tert-butyl groups, illustrating the electronic effect of these substituents. nih.gov A similar electron-donating effect would be expected for this compound.
Conclusion and Future Research Perspectives on 1,6 Di Tert Butylpyrene
Current Challenges in Synthesis and Characterization
One of the primary difficulties lies in controlling the introduction of the first and second tert-butyl groups at the desired positions while avoiding the formation of other isomers. While the bulky nature of the tert-butyl group can offer some steric direction, it is not always sufficient to ensure exclusive formation of the 1,6-isomer. Consequently, the final product is often a mixture of di-tert-butylpyrene isomers, which are challenging to separate due to their similar physical properties. This necessitates the use of advanced and often tedious purification techniques, such as high-performance liquid chromatography (HPLC) or fractional crystallization, which can be a significant bottleneck for producing the material in larger quantities.
From a characterization standpoint, while standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed, the unambiguous identification of the 1,6-isomer in a mixture can be complex. The proton NMR spectrum of pyrene (B120774) derivatives can be intricate, and the presence of multiple isomers can lead to overlapping signals, making definitive assignment difficult without pure reference compounds.
Potential for Novel Molecular Design and Engineering
The 1,6-disubstitution pattern of di-tert-butylpyrene offers a unique platform for the design and engineering of novel organic functional materials. The presence of the bulky tert-butyl groups at these specific positions significantly influences the molecule's solid-state packing and photophysical behavior. A key advantage is the ability of these bulky groups to suppress the detrimental π-π stacking interactions between pyrene cores in the solid state. nih.gov This intermolecular aggregation is a common cause of fluorescence quenching in many organic luminophores. By mitigating this effect, 1,6-di-tert-butylpyrene can maintain its intrinsic fluorescence properties even in thin films, a crucial requirement for applications in organic light-emitting diodes (OLEDs). acs.org
The specific geometry of the 1,6-isomer provides a well-defined and rigid building block for the construction of more complex molecular architectures. This allows for the precise tuning of electronic and photophysical properties. rsc.orgnih.govnih.gov For instance, the 1,6-positions can serve as anchor points for the introduction of other functional groups, leading to the creation of donor-acceptor systems with tailored charge-transfer characteristics. This strategic functionalization can be used to fine-tune the emission color, quantum yield, and charge transport properties of the resulting materials. The steric hindrance provided by the tert-butyl groups can also be exploited to create specific molecular conformations, which can have a profound impact on the material's properties. rsc.org
Emerging Applications and Interdisciplinary Opportunities
The primary area of application for this compound and its derivatives is in the field of organic electronics, particularly as blue-emitting materials in OLEDs. nih.govdntb.gov.uaunt.edu The combination of high fluorescence efficiency, good thermal stability, and the ability to form amorphous films makes this class of compounds highly attractive for display and lighting technologies. The tert-butyl groups not only enhance the solid-state emission but also improve the solubility of the pyrene core in common organic solvents, which is advantageous for solution-based processing of electronic devices.
Beyond OLEDs, there are emerging interdisciplinary opportunities for this compound. Its intrinsic fluorescence makes it a potential candidate for use as a fluorescent probe in chemical and biological sensing. mdpi.com The photophysical properties of the pyrene core are known to be sensitive to the local environment, which could be harnessed to detect specific analytes or changes in the microenvironment. For instance, functionalized derivatives of this compound could be designed to exhibit changes in their fluorescence upon binding to metal ions or biomolecules.
Furthermore, the unique electronic properties of the this compound scaffold could be explored in the context of organic photovoltaics and organic field-effect transistors. The ability to tune the HOMO/LUMO energy levels through further functionalization opens up possibilities for its use as a component in charge-transporting or light-harvesting layers in these devices.
Comparative Analysis with Other Di-tert-butylpyrene Isomers
The properties and potential applications of di-tert-butylpyrene are highly dependent on the substitution pattern of the tert-butyl groups on the pyrene core. A comparative analysis of the 1,6-isomer with other common isomers, such as 2,7- and 4,9-di-tert-butylpyrene, highlights these differences.
The 2,7-di-tert-butylpyrene (B1295820) isomer has its bulky substituents on the long axis of the pyrene molecule. This substitution pattern also effectively hinders π-π stacking and leads to materials with good solid-state fluorescence. researchgate.net However, the electronic properties, such as the HOMO-LUMO gap, will differ from the 1,6-isomer due to the different positions of the electron-donating tert-butyl groups. This can result in variations in the emission wavelength and electrochemical behavior.
In contrast, 4,9-di-tert-butylpyrene has its substituents in the "K-region" of the pyrene core. This region is electronically distinct from the positions in the 1,6- and 2,7-isomers. Substitution at the K-region can have a more pronounced effect on the electronic transitions of the pyrene molecule. qub.ac.uk Research has shown that the electronic coupling between substituents at the 4- and 9-positions is different from that at the 1,6- or 2,7-positions, leading to distinct photophysical and electrochemical characteristics. qub.ac.uk
The steric profile of the 1,6-isomer is also unique. The placement of the tert-butyl groups at opposite corners of the pyrene core creates a specific three-dimensional shape that influences its interaction with surrounding molecules and its self-assembly behavior. This can lead to different morphologies in thin films, which in turn affects device performance.
Below is a table summarizing a conceptual comparison of the properties of different di-tert-butylpyrene isomers based on general principles of pyrene chemistry.
| Property | This compound | 2,7-Di-tert-butylpyrene | 4,9-Di-tert-butylpyrene |
| Synthesis | Challenging regioselectivity, often requires multi-step synthesis. | Can be synthesized with good selectivity under certain conditions. | Synthesis is less common and can be challenging. qub.ac.uk |
| Steric Hindrance | Effective at preventing π-π stacking. | Also effective at preventing π-π stacking. researchgate.net | Significant steric hindrance in the K-region. |
| Emission Color | Typically blue. | Typically blue. | Can be different due to substitution at the K-region. |
| Solid-State Emission | Generally high due to suppressed aggregation. nih.gov | Generally high. | Expected to be influenced by steric and electronic factors. |
| Solubility | Good in common organic solvents. | Good in common organic solvents. | Expected to be good. |
| Potential Applications | Blue emitters in OLEDs, fluorescent probes. | Blue emitters in OLEDs, charge transport materials. | Materials for organic electronics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
